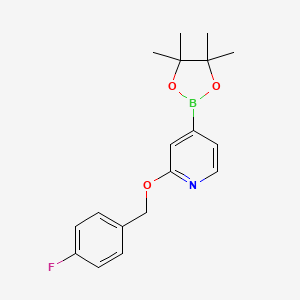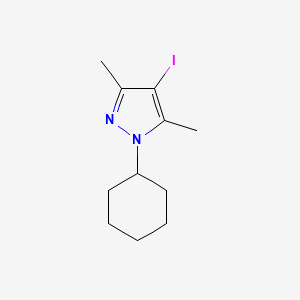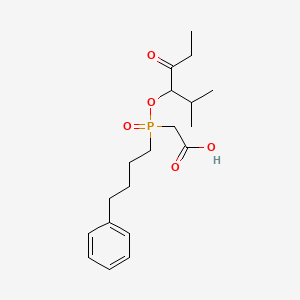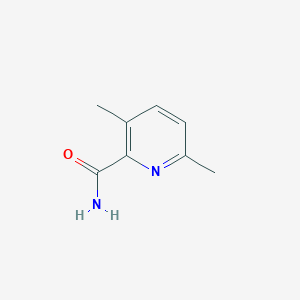![molecular formula C10H13N3O B13087110 [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for the development of new drugs and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with suitable electrophiles. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxymethyl position .
Scientific Research Applications
Chemistry
In chemistry, [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. The imidazo[1,2-a]pyridine scaffold is known for its activity against a range of biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Common pathways include inhibition of γ-aminobutyric acid (GABA) receptors, which is relevant for its use as a sedative or anxiolytic .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known sedative that also contains an imidazo[1,2-a]pyridine core.
Alpidem: Another sedative with a similar structure and mechanism of action.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share the imidazo[1,2-a]pyridine scaffold and have similar biological activities.
Uniqueness
What sets [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine apart is its methoxymethyl group, which can be modified to create a wide range of derivatives with diverse biological activities. This flexibility makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[2-(methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-7-8-9(6-11)13-5-3-2-4-10(13)12-8/h2-5H,6-7,11H2,1H3 |
InChI Key |
QWGACMJZKQMIQH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







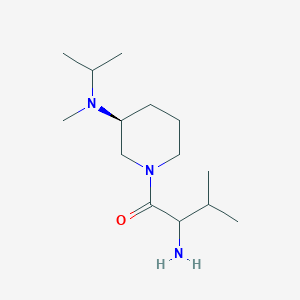



amine](/img/structure/B13087108.png)
